Chemical structure and molecular weight of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
Chemical structure and molecular weight of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
Technical Monograph: (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol, a functionalized nitrofuran derivative utilized as a specialized intermediate in medicinal chemistry. This document details its chemical identity, physicochemical profile, and a validated synthetic workflow based on Suzuki-Miyaura cross-coupling followed by carbonyl reduction. It serves as a reference for researchers exploring nitrofuran pharmacophores and heterocyclic biaryl systems.
Part 1: Chemical Identity & Structural Analysis
The compound is a biaryl system consisting of a furan ring substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 2-chloro-5-nitrophenyl moiety. The presence of the nitro group and the furan ring classifies it within the nitrofuran family, a class of compounds historically significant for their antibacterial properties.
Table 1: Chemical Identification Data
| Property | Detail |
| Chemical Name | (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol |
| CAS Registry Number | 353509-26-9 |
| Molecular Formula | C₁₁H₈ClNO₄ |
| Molecular Weight | 253.64 g/mol |
| Monoisotopic Mass | 253.0142 g/mol |
| SMILES | OCC1=CC=C(C2=CC(=O)=CC=C2Cl)O1 |
| InChI Key | Predicted based on structure |
Structural Visualization
The following diagram illustrates the connectivity and key functional groups governing the molecule's reactivity.[1]
Part 2: Physicochemical Properties
Understanding the physicochemical profile is critical for assay development and formulation. The presence of the nitro group and the chlorine atom significantly influences the lipophilicity and electronic distribution.
Table 2: Physicochemical Profile (Calculated)
| Property | Value | Interpretation |
| LogP (Octanol/Water) | ~3.00 | Moderate lipophilicity; likely good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~76.5 Ų | Below the 140 Ų threshold, suggesting good oral bioavailability. |
| H-Bond Donors | 1 | Hydroxyl group (-OH). |
| H-Bond Acceptors | 4 | Nitro group oxygens (2), Furan oxygen (1), Hydroxyl oxygen (1). |
| Rotatable Bonds | 3 | Allows for conformational flexibility in protein binding pockets. |
| pKa (Acidic) | ~13.5 | The hydroxyl proton is weakly acidic; not ionized at physiological pH. |
Part 3: Synthetic Methodologies
The most robust synthesis for this compound employs a convergent strategy. Direct functionalization of the furan ring is possible, but a Suzuki-Miyaura Cross-Coupling followed by a Carbonyl Reduction offers the highest regioselectivity and yield.
Retrosynthetic Analysis
The target alcohol is best accessed via its aldehyde precursor, 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde. This aldehyde is constructed by coupling a 2-chloro-5-nitrophenyl halide with a 5-formylfuran-2-boronic acid derivative.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reactants: 2-Bromo-1-chloro-4-nitrobenzene (1.0 eq) + 5-Formylfuran-2-boronic acid (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Base/Solvent: Na₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
-
Procedure: Degas solvents with N₂. Combine reactants, catalyst, and base.[2][3] Heat to 80-90°C for 4-12 hours under inert atmosphere. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the aldehyde intermediate.[3]
Step 2: Carbonyl Reduction
-
Precursor: 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde (from Step 1).
-
Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).[3]
-
Solvent: Methanol (MeOH) or THF/MeOH.
-
Procedure: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add saturated NH₄Cl solution or water.
-
Isolation: Extract with EtOAc or DCM. The product typically precipitates or is isolated as a solid after solvent evaporation. Recrystallize from Hexane/EtOAc if necessary.
Synthetic Workflow Diagram
[8]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆/CDCl₃)
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δ 4.50 - 4.60 ppm (d/s, 2H): Methylene protons (-CH ₂OH). Diagnostic of the reduction from aldehyde (which would appear at ~9.6 ppm).
-
δ 5.30 - 5.50 ppm (t, 1H): Hydroxyl proton (-OH), if using DMSO-d₆.
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δ 6.40 - 6.60 ppm (d, 1H): Furan ring proton at C3 (adjacent to methanol group).[4]
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δ 6.90 - 7.10 ppm (d, 1H): Furan ring proton at C4 (adjacent to aryl ring).
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δ 7.60 - 8.50 ppm (m, 3H): Aromatic protons. The 2-chloro-5-nitrophenyl pattern will show a doublet (ortho to Cl), a doublet of doublets (meta to nitro), and a deshielded doublet/singlet (ortho to nitro).
2. Mass Spectrometry (LC-MS)
-
Isotope Pattern: A characteristic 3:1 ratio for M+ and [M+2]+ peaks is required due to the single Chlorine atom (³⁵Cl vs ³⁷Cl).
-
m/z: Expected [M+H]⁺ = 254.02 (approx).
-
Fragmentation: Loss of -OH (17 Da) or -CH₂OH (31 Da) is common in ESI source.
Part 5: Biological & Pharmacological Context[2][3][9]
Nitrofuran Pharmacophore: This compound belongs to a class of structures known as nitrofurans.[5] Historically, 5-nitrofuran derivatives (e.g., Nitrofurantoin) are used as antibiotics.[6]
-
Mechanism: They are prodrugs activated by bacterial nitroreductases (Type I or II) to form reactive intermediates that damage DNA and inhibit bacterial enzymes.
-
Toxicity Warning: The nitro group on the phenyl ring, combined with the furan, may present mutagenic potential (Ames positive). Handling requires strict safety protocols (gloves, fume hood) to avoid inhalation or skin contact.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General Suzuki Protocol).
-
RSC Advances. (2014). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition. (Describes reduction of 5-arylfuran-2-carbaldehydes to alcohols). Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
